N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Description
N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound featuring a thiazole ring fused with a furan ring and a pyrrolidine moiety
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-17(21-8-5-14(11-21)20-6-1-2-7-20)18-10-13-12-24-16(19-13)15-4-3-9-23-15/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCOZWTZKSTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)C(=O)NCC3=CSC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the furan and pyrrolidine moieties. Common synthetic routes may include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of 2-furan-2-yl-1,3-thiazol-4-ylmethylamine with an appropriate carboxylic acid derivative under dehydration conditions.
Furan Introduction: The furan ring can be introduced via a cyclization reaction involving furan-2-carbaldehyde and a thiazole derivative.
Pyrrolidine Attachment: The pyrrolidine ring can be attached through a nucleophilic substitution reaction involving a pyrrolidine derivative and a suitable leaving group on the thiazole-furan intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Ammonia (NH₃) in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or thiazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential as a lead compound for drug development, particularly in the treatment of diseases involving thiazole or pyrrolidine receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and are known for their biological activity.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are used in various pharmaceuticals.
Furan derivatives: These compounds feature the furan ring and are used in materials science and medicinal chemistry.
Uniqueness: N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to its combination of thiazole, furan, and pyrrolidine rings, which may confer distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
